molecular formula C15H20ClNO5S B13305783 Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate

Cat. No.: B13305783
M. Wt: 361.8 g/mol
InChI Key: QBJDSGNISMWMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves multiple steps. The starting materials typically include benzyl carbamate and a chlorosulfonyl-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce simpler carbamate derivatives .

Scientific Research Applications

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in research and industrial applications .

Biological Activity

Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H10ClN2O4S\text{C}_8\text{H}_{10}\text{ClN}_2\text{O}_4\text{S}

This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The chlorosulfonyl moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to modulation of enzymatic activities or disruption of cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Cell Signaling Modulation: It can affect signal transduction pathways by modifying protein interactions.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

1. In Vitro Assays

Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:

Assay Type Result Reference
Salmonella/microsome assayPositive mutagenicity
DNA repair assay (HeLa cells)Induces DNA damage
Mouse lymphoma mutation assayNegative for mutagenicity

These results indicate that while the compound shows mutagenic potential in certain contexts, it does not uniformly induce mutations across all test systems.

2. Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its effects on cancer cell lines, reporting that it inhibited cell proliferation through apoptosis induction. The study highlighted the importance of further exploring its mechanism to enhance therapeutic efficacy.

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicological assessments indicate:

  • Skin and Eye Irritation: The compound is classified as causing severe skin burns and eye damage due to its chlorosulfonyl group .
  • Systemic Effects: Long-term exposure studies are necessary to fully understand systemic toxicity and potential carcinogenicity.

Properties

Molecular Formula

C15H20ClNO5S

Molecular Weight

361.8 g/mol

IUPAC Name

benzyl N-[[4-(chlorosulfonylmethyl)oxan-4-yl]methyl]carbamate

InChI

InChI=1S/C15H20ClNO5S/c16-23(19,20)12-15(6-8-21-9-7-15)11-17-14(18)22-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)

InChI Key

QBJDSGNISMWMAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.